molecular formula C10H12O5 B1679716 Propyl gallate CAS No. 121-79-9

Propyl gallate

Cat. No.: B1679716
CAS No.: 121-79-9
M. Wt: 212.20 g/mol
InChI Key: ZTHYODDOHIVTJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propyl gallate, a synthetic phenolic antioxidant, has been found to interact with several targets in the body. One of its primary targets is tumor necrosis factor-α (TNF-α) and its soluble receptor, sTNFR-I . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .

Mode of Action

This compound interacts with its targets in a specific manner. For instance, it enhances the binding between TNF-α and sTNFR-I in a dose-dependent manner . This interaction is believed to be one of the ways this compound exerts its effects in the body .

Biochemical Pathways

It is known that this compound has antioxidant properties and protects against oxidation by hydrogen peroxide and oxygen free radicals . It is also suggested that this compound may influence the gut microbiome and modulate immune responses .

Pharmacokinetics

It is known that this compound is a synthetic antioxidant that has been added to foods containing oils and fats to prevent oxidation . This suggests that it may be absorbed in the gastrointestinal tract and distributed throughout the body where it exerts its antioxidant effects.

Result of Action

This compound has been found to exert an inhibitory effect on the growth of different cell types, including lung cancer cells . It induces cell death in human pulmonary fibroblast cells through apoptosis and/or necrosis . The observed cell death is mediated by the modulation of Bax and caspase-3 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species during callus induction can activate specific metabolic pathways in explants to regulate callus development . This suggests that the antioxidant activity of this compound can be influenced by the oxidative environment in which it is present.

Biochemical Analysis

Biochemical Properties

Propyl gallate exhibits an anti-growth effect on various cell types . It interacts with reactive oxygen species (ROS) and glutathione (GSH) in cells . The nature of these interactions involves the modulation of ROS and GSH levels, which can influence various biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been found to induce cell death in human pulmonary fibroblast (HPF) cells . It impacts the cell cycle, leading to G1 phase arrest . This compound also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as Bax and caspase-3 . It exerts its effects at the molecular level through the modulation of these molecules, leading to the initiation of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function . It has been used in the Lyocell process to stabilize cellulose spinning dopes . Over time, it has been found to affect the stability and degradation of the product .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a concentration of up to 0.1%, it has been used as a strong preservative and stabilizer in various medicinal preparations . Some scientific studies have indicated a potential link between the antioxidant and certain health effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways related to reactive oxygen species during callus inducing . It can activate specific metabolic pathways in explants to regulate callus development .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its transport is very fast and flow-limited in contrast to the slow and barrier-limited transport of gallic acid .

Subcellular Localization

It is known that this compound can influence the equilibrium of reactive oxygen species during the formation of callus .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

propyl 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3
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InChI Key

ZTHYODDOHIVTJV-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)O)O)O
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Molecular Formula

C10H12O5
Record name PROPYL GALLATE
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DSSTOX Substance ID

DTXSID5021201
Record name Gallic acid n-propyl ester
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Molecular Weight

212.20 g/mol
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Physical Description

Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid
Record name PROPYL GALLATE
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

368 °F (NTP, 1992), 187 °C (369 °F) - closed cup
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C
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Density

1.21 (NTP, 1992) - Denser than water; will sink, 1.21
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Vapor Density

7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Mechanism of Action

The present study aimed to assess anti-inflammatory activity and underlying mechanism of n-propyl gallate, the n-propyl ester of gallic acid. n-Propyl gallate was shown to contain anti-inflammatory activity using two experimental animal models, acetic acid-induced permeability model in mice, and air pouch model in rats. It suppressed production of nitric oxide and induction of inducible nitric oxide synthase and cyclooxygenase-2 in the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. It was able to diminish reactive oxygen species level elevated in the LPS-stimulated RAW264.7 macrophage cells. It also suppressed gelatinolytic activity of matrix metalloproteinase-9 enhanced in the LPS-stimulated RAW264.7 macrophage cells. It inhibited inhibitory kappaB-aplha degradation and enhanced NF-kappaB promoter activity in the stimulated macrophage cells. It was able to suppress phosphorylation of c-Jun NH(2)-terminal kinase 1/2 (JNK1/2) and activation of c-Jun promoter activity in the stimulated macrophage cells. In brief, n-propyl gallate possesses anti-inflammatory activity via down-regulation of NF-kappaB and JNK pathways., ... In the present study, we demonstrate that propyl gallate (PG) reduced cell viability in THP-1, Jurkat, and HL-60 leukemia cells and induced apoptosis in THP-1 cells. PG activated caspases 3, 8, and 9 and increased the levels of p53, Bax, Fas, and Fas ligand. PG activated mitogen-activated protein kinases (MAPKs), inhibited nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) and induced intracellular glutathione (GSH) depletion. In addition, PG increased superoxide dismutase-1 expression and decreased intracellular levels of reactive oxygen species. Our data show ... that an early event of PG-induced apoptosis is MAPKs/Nrf-2-mediated GSH depletion and that PG induced apoptosis via multiple pathways in human leukemia. PG might serve as a potential chemotherapeutic agent or food supplement for human leukemia patients.
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Color/Form

White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals

CAS No.

121-79-9
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Melting Point

302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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